2-(3-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(3-Chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a 3-chlorobenzoyl group at position 2 and a 1-methylpyrazole substituent at position 3. The compound is likely synthesized via N-substitution reactions, similar to methods described for related tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-23-11-16(10-22-23)19-13-24(12-15-5-2-3-8-18(15)19)20(25)14-6-4-7-17(21)9-14/h2-11,19H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGECPCLBXHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that tetrahydroisoquinolines possess antimicrobial properties. The presence of the pyrazole ring enhances this activity against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, indicating possible therapeutic applications in inflammatory diseases.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to neurotransmission and inflammation.
- Cell Signaling Pathways : It may interfere with key signaling pathways such as MAPK/ERK and PI3K/Akt pathways involved in cell survival and proliferation.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of various tetrahydroisoquinoline derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticancer Activity Study
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Anti-inflammatory Study
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Key Observations:
- Position 2 Substituents : The 3-chlorobenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier groups (e.g., cyclohexanecarboxamido in ) or polar sulfonyl groups (e.g., ).
- Position 4 Substituents: The 1-methylpyrazole moiety is associated with improved solubility when formulated as a hydrochloride salt .
- Conformational Flexibility : Analogs like the cyclohexanecarboxamido derivative adopt semi-chair conformations and form hydrogen-bonded networks, critical for receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
